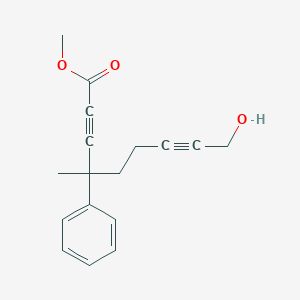
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a complex organic compound with the molecular formula C14H19BrO2. This compound is characterized by its unique structure, which includes a brominated cyclopentene ring and a pentenoic acid ester group. It is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester typically involves multiple steps. One common method includes the bromination of a cyclopentene derivative followed by esterification with 4-pentenoic acid. The reaction conditions often require the use of solvents such as chloroform or ethyl acetate and may involve catalysts to facilitate the bromination and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated cyclopentene ring to a cyclopentane ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets. The brominated cyclopentene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylpropene: This compound shares the brominated alkene structure but lacks the cyclopentene and ester groups.
2-Bromo-3-(2-propenyl)-2-cyclohexen-1-yl ester: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research .
Propiedades
Número CAS |
645421-51-8 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
(2-bromo-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C13H17BrO2/c1-3-5-7-12(15)16-11-9-8-10(6-4-2)13(11)14/h3-4,11H,1-2,5-9H2 |
Clave InChI |
VMNOTCAAJPEVRR-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)OC1CCC(=C1Br)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


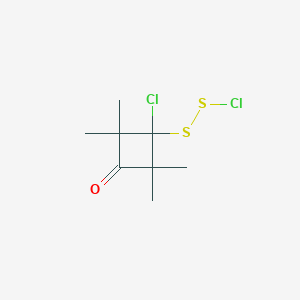
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
propanedinitrile](/img/structure/B15167346.png)
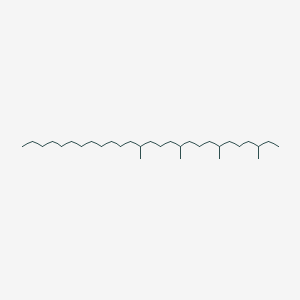
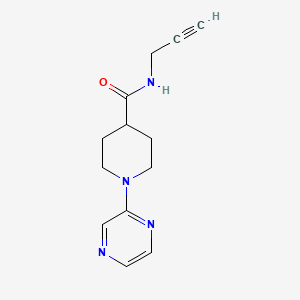
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
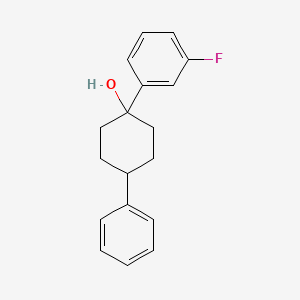
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)

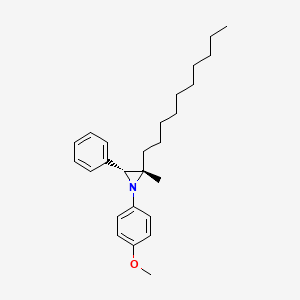
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
